molecular formula C3ClF5O B1596780 2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride CAS No. 28627-00-1

2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride

Cat. No. B1596780
CAS RN: 28627-00-1
M. Wt: 182.47 g/mol
InChI Key: UGXRFLXVVYNTTQ-UHFFFAOYSA-N
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Description

2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride is a chemical compound with the molecular formula C3ClF5O . It is also known as 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride . The compound has a molecular weight of 198.93 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 . This compound contains total 9 bond(s); 9 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), and 1 acyl halogenide(s) (aliphatic) .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 1.602g/cm3 and a boiling point of 43.5ºC at 760mmHg .

Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

Research has demonstrated the effectiveness of advanced oxidation processes (AOPs) for the treatment of wastewater containing fluorinated compounds. For instance, the mineralization and defluoridation of 2,2,3,3-tetrafluoro-1-propanol (TFP), a compound related to 2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride due to its fluorinated structure, were achieved using UV oxidation in a novel three-phase fluidized bed reactor. This process resulted in over 99.95% removal of total organic carbon (TOC) and 99% removal of fluoride, demonstrating the potential for treating wastewater from industries using fluorinated compounds (Yu-Jen Shih, Meng-Tso Tsai, Y. Huang, 2013).

Radiofluorination for Positron Emission Tomography (PET)

Spirocyclic hypervalent iodine(III) complexes have been utilized for the one-step regioselective radiofluorination of non-activated aromatic compounds, including fluorine-18 labeling. This methodology could be relevant for synthesizing radiopharmaceuticals for molecular imaging by PET, highlighting a potential application area for compounds like this compound in facilitating the incorporation of radioactive fluorine into complex molecules (Benjamin H. Rotstein, Nickeisha A. Stephenson, N. Vasdev, Steven H. Liang, 2014).

Electrophilic Fluorination in Organic Synthesis

The synthesis and reactivity of organofluorine compounds are key areas of research due to their significant applications. Electrophilic fluorination, a technique that could involve compounds like this compound, is highlighted as a promising area for introducing fluorine into organic molecules. This process provides a straightforward route for fluorination, underlining the importance of fluorinated reagents in medicinal chemistry and material science (R. Singh, J. Shreeve, 2004).

Safety and Hazards

This compound is corrosive and can cause harm if ingested or if it comes into contact with skin or eyes . The safety information includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3ClF5O/c4-2(6,1(5)10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXRFLXVVYNTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382120
Record name 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28627-00-1
Record name 2-chloro-2,3,3,3-tetrafluoropropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2,3,3,3-tetrafluoropropanoyl fluoride
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Reactant of Route 6
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